Mercury-195

Radiation Dosimetry Nuclear Cardiology First-Pass Angiocardiography

Mercury-195 (CAS 15756-15-7, also designated 195Hg) is a neutron-deficient radioisotope of mercury with a molecular weight of 194.9667 g/mol. The medically relevant isomeric state, 195mHg, possesses a half-life of approximately 41.6 hours and decays via electron capture (45.8% branching ratio) to the ultra-short-lived daughter radionuclide gold-195m (195mAu, T1/2 = 30.5 seconds), which emits a principal gamma ray at 262 keV suitable for diagnostic imaging.

Molecular Formula Hg
Molecular Weight 194.9667 g/mol
CAS No. 15756-15-7
Cat. No. B1202985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury-195
CAS15756-15-7
Synonyms195Hg radioisotope
Hg-195 radioisotope
Mercury-195
Molecular FormulaHg
Molecular Weight194.9667 g/mol
Structural Identifiers
SMILES[Hg]
InChIInChI=1S/Hg/i1-6
InChIKeyQSHDDOUJBYECFT-VENIDDJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury-195 Procurement: Baseline Nuclear Properties and Isotopic Specifications


Mercury-195 (CAS 15756-15-7, also designated 195Hg) is a neutron-deficient radioisotope of mercury with a molecular weight of 194.9667 g/mol [1]. The medically relevant isomeric state, 195mHg, possesses a half-life of approximately 41.6 hours and decays via electron capture (45.8% branching ratio) to the ultra-short-lived daughter radionuclide gold-195m (195mAu, T1/2 = 30.5 seconds), which emits a principal gamma ray at 262 keV suitable for diagnostic imaging [2][3]. This isotope is produced via the 197Au(p,3n)195mHg nuclear reaction using proton bombardment (~28.5 MeV) on natural gold targets in a cyclotron, enabling the development of a portable radionuclide generator system [3][4].

Why 195mHg Cannot Be Substituted by Other Mercury Isotopes in Cardiac First-Pass Imaging


Generic substitution among mercury radioisotopes is precluded by divergent nuclear decay properties that dictate specific clinical utility. Alternative isotopes such as 197Hg (T1/2 = 64.14 h) and 203Hg (T1/2 = 46.6 d) have been investigated for brain and renal imaging, but their extended half-lives and gamma emission spectra result in substantially higher cumulative radiation burdens, restricting repeated or sequential studies [1][2]. Furthermore, the 195mHg/195mAu generator system uniquely provides a continuous, on-site supply of an ultra-short-lived daughter (30.5 s) with an ideal 262 keV gamma emission for high-count-rate imaging, a combination not replicable by longer-lived mercury isotopes which lack a clinically useful generator-daughter pairing [3]. These fundamental differences in physical half-life, decay mode, and daughter product availability mandate isotope-specific procurement based on the intended imaging protocol and radiation safety requirements.

195mHg/195mAu Generator: Quantitative Performance Data Versus Clinical Comparators


Radiation Dosimetry: 195mAu Eluate Total Effective Dose Equivalent (0.65 mSv) vs. Conventional 99mTc Radiopharmaceuticals

The total effective dose equivalent from a single injection of 925 MBq 195mAu (eluted from a 195mHg/195mAu generator) was estimated at 0.65 mSv, which is 'much lower than that from conventional 99mTc-labelled radiopharmaceuticals' [1][2]. This dose reduction enables multiple sequential studies within the same patient, a capability constrained by the cumulative radiation burden of 99mTc agents [1].

Radiation Dosimetry Nuclear Cardiology First-Pass Angiocardiography

Left Ventricular Ejection Fraction Measurement: 195mAu Accuracy vs. 99mTc-DTPA

Excellent agreement was observed between left ventricular ejection fraction (LVEF) measurements obtained with 195mAu and those with technetium-99m diethylenetriaminepentaacetic acid (99mTc-DTPA), with a mean interstudy difference of 4 ± 3% and a correlation coefficient r = 0.99 (SEE = 3.1%) [1][2]. This establishes the clinical equivalence of 195mAu-based imaging to the established 99mTc standard for LVEF quantification.

Ventricular Function Radionuclide Angiocardiography Image Quantification

Parent Radionuclide Breakthrough: 195mHg Contamination Quantified at 0.75 µCi/mCi of 195mAu

The breakthrough of parent 195mHg in the generator eluate was measured at 0.75 ± 0.09 µCi of Hg per mCi of 195mAu, corresponding to approximately 0.02% of the total 195mHg activity on the column [1][2]. This low level of parent contamination minimizes both patient radiation exposure and image degradation from high-energy gamma emissions, a critical quality parameter for clinical generator systems [1].

Generator Performance Radionuclide Purity Quality Control

Generator Elution Reproducibility: Coefficient of Variation 2.5 ± 0.3%

The reproducibility of 195mAu elution from the 195mHg/195mAu generator demonstrated a coefficient of variation of 2.5 ± 0.3%, indicating highly consistent eluate activity and volume delivery [1]. This level of precision supports reliable clinical workflow and minimizes variability in administered doses for sequential patient studies.

Generator Reliability Radiopharmaceutical Preparation Clinical Workflow

Primary Scientific and Industrial Applications of the 195mHg/195mAu Generator System


Sequential First-Pass Radionuclide Angiocardiography for Ventricular Function Assessment

The 195mHg/195mAu generator system is optimally suited for rapid, sequential first-pass radionuclide angiocardiography to assess left ventricular ejection fraction (LVEF) and right ventricular function. The 30.5-second half-life of 195mAu enables multiple studies to be performed at short intervals (3-10 minutes) with minimal residual background activity [1]. Clinical validation demonstrated excellent correlation (r=0.99) with 99mTc-DTPA for LVEF measurement, establishing its accuracy for diagnostic and interventional monitoring [2]. The low radiation dose (0.65 mSv per injection) permits repeated assessments during pharmacologic or physiologic interventions without exceeding safety limits [1].

Pediatric and Low-Dose Cardiac Imaging Protocols

Due to the significantly reduced radiation burden compared to conventional 99mTc-labeled radiopharmaceuticals, the 195mAu eluate from a 195mHg generator is particularly advantageous for pediatric populations and protocols requiring multiple imaging sessions [1]. Studies have confirmed the feasibility and safety of performing sequential first-pass studies in children, where cumulative radiation exposure is a primary clinical concern [1]. The ultra-short half-life of 195mAu further limits long-term radiation retention.

Pharmacologic Stress and Exercise Intervention Studies

The ability to obtain frequent, background-free determinations of left ventricular ejection fraction using 195mAu facilitates the assessment of cardiac function during varying levels of exercise or in response to pharmacologic agents (e.g., isoproterenol infusion) [1][2]. The rapid decay of 195mAu allows for immediate repeat imaging without interference from prior injections, enabling real-time monitoring of ventricular performance changes induced by interventions [1].

Simultaneous Dual-Isotope Imaging Protocols

The distinct gamma emission energy of 195mAu (262 keV) allows for its combination with other radioisotopes possessing different predominant energy emissions, such as thallium-201 (68-80 keV X-rays) [3]. This enables simultaneous acquisition of first-pass ventricular function data (with 195mAu) and myocardial perfusion data (with 201Tl) without significant crosstalk, enhancing diagnostic efficiency and patient throughput in nuclear cardiology [3].

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